molecular formula C9H9Cl2NO2 B12648463 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene CAS No. 61437-39-6

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Cat. No.: B12648463
CAS No.: 61437-39-6
M. Wt: 234.08 g/mol
InChI Key: NCFFZVFAYMAFIL-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isopropyl group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1,2-dichloro-4-(isopropyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. These methods often require precise temperature control, pressure conditions, and the use of specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound. It may be used in the development of new pharmaceuticals or agrochemicals.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and isopropyl group also contribute to the compound’s reactivity and interaction with molecular pathways.

Comparison with Similar Compounds

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene can be compared with similar compounds such as:

    1,2-Dichloro-4-nitrobenzene: Lacks the isopropyl group, which affects its reactivity and applications.

    1,2-Dichloro-4-(isopropyl)benzene: Lacks the nitro group, resulting in different chemical properties and uses.

    1,2-Dichloro-5-nitrobenzene:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

61437-39-6

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

1,2-dichloro-4-nitro-5-propan-2-ylbenzene

InChI

InChI=1S/C9H9Cl2NO2/c1-5(2)6-3-7(10)8(11)4-9(6)12(13)14/h3-5H,1-2H3

InChI Key

NCFFZVFAYMAFIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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